molecular formula C13H10BrNO B1278096 2-bromo-7-methoxy-9H-carbazole CAS No. 200878-50-8

2-bromo-7-methoxy-9H-carbazole

Cat. No. B1278096
M. Wt: 276.13 g/mol
InChI Key: AHKGUQOMPCEFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-7-methoxy-9H-carbazole is a derivative of the carbazole molecule, which is a tricyclic compound consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The methoxy and bromo substituents on the carbazole core indicate that it is a modified compound with potential applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of carbazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of N-H carbazoles from 2-chloroanilines involves consecutive catalytic amination and C-H activation, which can be performed in a tandem manner in one pot . Additionally, methoxy-substituted carbazoles can be synthesized through twofold Suzuki–Miyaura, Cadogan, and N-alkylation reactions, starting from dibromo-dinitro carbazole precursors . These methods demonstrate the versatility and adaptability of synthetic strategies to produce carbazole derivatives, including 2-bromo-7-methoxy-9H-carbazole.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the planarity of the carbazole ring system and the spatial arrangement of substituents, which can significantly influence the compound's properties. For example, the planarity of the carbazole rings in biphenyl carbazole derivatives contributes to their high thermal stability and luminescence properties . The introduction of methoxy and bromo groups would similarly affect the electronic structure and steric hindrance of 2-bromo-7-methoxy-9H-carbazole.

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, including N-alkylation, as seen in the synthesis of 9-(4-vinylbenzyl)-9H-carbazole copolymers , and iodination, as demonstrated in the preparation of diiodo-carbazole compounds . These reactions are crucial for modifying the carbazole core to achieve desired physical and chemical properties. The presence of a bromo substituent in 2-bromo-7-methoxy-9H-carbazole suggests that it could be a reactive site for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. Methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole exhibit a range of HOMO energy values and demonstrate high hole drift mobility, indicating their potential in electronic applications . Similarly, the photophysical and electrochemical properties of methoxy-substituted diindolocarbazoles, which display bright photoluminescence, suggest that 2-bromo-7-methoxy-9H-carbazole may also possess unique optical properties . The thermal stability of carbazole derivatives is another important characteristic, with some compounds showing high decomposition temperatures .

Scientific Research Applications

Optoelectronics

Carbazole and its derivatives have become important materials for optoelectronic applications . They have excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are used in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Organic Light Emitting Diodes (OLEDs)

2-bromo-7-methoxy-9H-carbazole has been used for further synthesis of semiconducting small molecules and polymers in the application of OLEDs .

Solar Cells

This compound is also used in the synthesis of materials for dye-sensitized solar cells, polymer and perovskite solar cells .

Biological Activities

Carbazoles have been reported to display assorted biological activities such as antitumor , antiepileptic , antimicrobial , anti-inflammatory , antioxidative , analgesic , antidiarrhoeal , antihistaminic , neuroprotective and pancreatic lipase inhibition properties .

Synthesis of Dopant or Host Materials

Carbazole derivatives are popular building blocks for the synthesis of dopant or host materials .

Highly Efficient Phosphorescent and TADF OLEDs

They are used in the application of highly efficient phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs .

Nanodevices and Rechargeable Batteries

Carbazole and its derivatives have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices and rechargeable batteries .

Electrochemical Transistors

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . These polymers have been used in electrochemical transistors .

Coating on Carbon Fibre Microelectrodes

PVBCz, a derivative of carbazole, is formed by the modified VBCz thin-film coating on CFME (carbon fibre microelectrodes) with an electrodeposition charge (Q) of 70.69 mC .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-bromo-7-methoxy-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-16-9-3-5-11-10-4-2-8(14)6-12(10)15-13(11)7-9/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKGUQOMPCEFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-7-methoxy-9H-carbazole

CAS RN

200878-50-8
Record name 2-Bromo-7-methoxy-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-7-methoxy-9H-carbazole
Reactant of Route 2
Reactant of Route 2
2-bromo-7-methoxy-9H-carbazole
Reactant of Route 3
Reactant of Route 3
2-bromo-7-methoxy-9H-carbazole
Reactant of Route 4
Reactant of Route 4
2-bromo-7-methoxy-9H-carbazole
Reactant of Route 5
Reactant of Route 5
2-bromo-7-methoxy-9H-carbazole
Reactant of Route 6
Reactant of Route 6
2-bromo-7-methoxy-9H-carbazole

Citations

For This Compound
2
Citations
T Inada, T Shinnai, M Kijima - Journal of Polymer Science Part …, 2019 - Wiley Online Library
… 2-Bromo-7-methoxy-9H-carbazole (2),24 2,7-dichloro-9H-carbazole (4),25and 1-(2-ethylhexylxy)-4-iodobenzene (10)26 were prepared according to the literature procedures. …
Number of citations: 5 onlinelibrary.wiley.com
JW Choi, C Kulshreshtha, GP Kennedy… - Solar energy materials …, 2011 - Elsevier
… 2-Bromo-7-methoxy-9H-carbazole (compound 2): A solution of 4-bromo-4′-methoxy-2-nitrobiphenyl (1) (18.0 g, 58.41 mmol) in triethyl phosphite (50 mL, 300 mmol) was stirred at …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.